molecular formula C11H7ClN4 B1419828 7-Chloro-3-phenyl-[1,2,4]triazolo[4,3-c]pyrimidine CAS No. 1094425-37-2

7-Chloro-3-phenyl-[1,2,4]triazolo[4,3-c]pyrimidine

Cat. No. B1419828
M. Wt: 230.65 g/mol
InChI Key: IIPKMOYEGNSODC-UHFFFAOYSA-N
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Description

“7-Chloro-3-phenyl-[1,2,4]triazolo[4,3-c]pyrimidine” is a chemical compound with the molecular formula C11H7ClN4 . It is a derivative of the triazolopyrimidine class of compounds .


Molecular Structure Analysis

The molecular structure of “7-Chloro-3-phenyl-[1,2,4]triazolo[4,3-c]pyrimidine” consists of a triazolopyrimidine core with a phenyl group at the 3-position and a chlorine atom at the 7-position . Further structural analysis would require more specific data or computational modeling .

Scientific Research Applications

Synthesis and Chemical Applications

A notable application of this compound lies in its synthesis methodologies and subsequent utility as an intermediate in creating various derivatives with potential biological activities. For instance, microwave-assisted synthesis techniques have been developed to efficiently generate [1,2,4]triazolo[4,3-c]pyrimidine derivatives, demonstrating the compound's role in facilitating the synthesis of compounds with anticonvulsant properties (Divate & Dhongade-Desai, 2014). Furthermore, its versatility is highlighted in research that explores the oxidative cyclization processes to prepare 8-Bromo-7-chloro[1,2,4]triazolo[4,3-c]pyrimidines, which are valuable for further chemical transformations and diversification, including applications in palladium-catalyzed cross-couplings and Buchwald–Hartwig amination (Tang, Wang, Li, & Wang, 2014).

Biological and Pharmacological Research

In pharmacological research, derivatives of 7-Chloro-3-phenyl-[1,2,4]triazolo[4,3-c]pyrimidine have been studied for their biological activities, notably for their potential in cancer therapy. For example, compounds synthesized from this framework have demonstrated inhibitory effects on the growth of various cancer cell lines, indicating their potential as antitumor agents (Hafez & El-Gazzar, 2009). Additionally, another study highlighted the compound's role in producing derivatives that exhibit significant antimicrobial properties, further underscoring its importance in the development of new therapeutic agents (Kumar, Nair, Dhiman, Sharma, & Prakash, 2009).

Future Directions

The future directions for research on “7-Chloro-3-phenyl-[1,2,4]triazolo[4,3-c]pyrimidine” could include further exploration of its synthesis, structural analysis, and potential biological activities. Given the interest in triazolopyrimidines as potential therapeutic agents , there may be scope for investigating the biological activity of this compound in more detail.

properties

IUPAC Name

7-chloro-3-phenyl-[1,2,4]triazolo[4,3-c]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7ClN4/c12-9-6-10-14-15-11(16(10)7-13-9)8-4-2-1-3-5-8/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIPKMOYEGNSODC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C3N2C=NC(=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Chloro-3-phenyl-[1,2,4]triazolo[4,3-c]pyrimidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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